molecular formula C16H19N3O4 B11595933 (5E)-5-[2,5-dimethoxy-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione

(5E)-5-[2,5-dimethoxy-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione

Cat. No.: B11595933
M. Wt: 317.34 g/mol
InChI Key: KXAGAFWODPZSHZ-YRNVUSSQSA-N
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Description

(5E)-5-{[2,5-DIMETHOXY-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE is a complex organic compound with a unique structure that includes both imidazolidine and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[2,5-DIMETHOXY-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. The initial step often includes the formation of the imidazolidine ring, followed by the introduction of the pyrrolidine moiety. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[2,5-DIMETHOXY-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

(5E)-5-{[2,5-DIMETHOXY-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (5E)-5-{[2,5-DIMETHOXY-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Heparinoid Compounds: Structurally similar to heparin, used for their anticoagulant properties.

Uniqueness

(5E)-5-{[2,5-DIMETHOXY-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

(5E)-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C16H19N3O4/c1-22-13-9-12(19-5-3-4-6-19)14(23-2)8-10(13)7-11-15(20)18-16(21)17-11/h7-9H,3-6H2,1-2H3,(H2,17,18,20,21)/b11-7+

InChI Key

KXAGAFWODPZSHZ-YRNVUSSQSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)N2)OC)N3CCCC3

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)NC(=O)N2)OC)N3CCCC3

Origin of Product

United States

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